(Z)-N'-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide
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Overview
Description
(Z)-N’-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[55]undecan-8-yl)acetimidamide is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide typically involves multiple steps. One common approach is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. The use of catalysts, such as Grubbs catalyst in olefin metathesis reactions, can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis. This protein is essential for the survival of the bacterium, making it a promising target for new antituberculosis drugs .
Industry
In the industrial sector, (Z)-N’-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide can be used in the production of various biologically active compounds. Its versatility and reactivity make it suitable for large-scale synthesis .
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it binds to the active site of the protein, preventing its function and thereby inhibiting the growth of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with similar structural features.
8-oxa-2-azaspiro[4.5]decane: A related compound with a different spirocyclic framework.
2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid: A derivative with a propanoic acid group.
Uniqueness
(Z)-N’-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide stands out due to its specific functional groups and the ability to inhibit the MmpL3 protein. This makes it particularly valuable in the development of new antituberculosis therapies .
Properties
Molecular Formula |
C11H21N3O3 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethanimidamide |
InChI |
InChI=1S/C11H21N3O3/c12-10(13-16)7-14-4-1-3-11(8-14)6-9(15)2-5-17-11/h9,15-16H,1-8H2,(H2,12,13) |
InChI Key |
QAHQZNZOUXFWJR-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2(CC(CCO2)O)CN(C1)C/C(=N/O)/N |
Canonical SMILES |
C1CC2(CC(CCO2)O)CN(C1)CC(=NO)N |
Origin of Product |
United States |
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